n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide

HDAC inhibition Epigenetics Benzamide chemotype

N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide (CAS 920314-92-7) is a synthetic small molecule with the molecular formula C21H17FN4O and a molecular weight of 360.38 g/mol. The compound belongs to the 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide chemotype, a scaffold class intensively investigated for epigenetic and kinase-targeted oncology applications.

Molecular Formula C21H17FN4O
Molecular Weight 360.4 g/mol
CAS No. 920314-92-7
Cat. No. B12924153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide
CAS920314-92-7
Molecular FormulaC21H17FN4O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC(=CC4=N3)F
InChIInChI=1S/C21H17FN4O/c22-17-10-9-16-13-26(25-20(16)11-17)12-14-5-7-15(8-6-14)21(27)24-19-4-2-1-3-18(19)23/h1-11,13H,12,23H2,(H,24,27)
InChIKeyLDKLGMGPUZHJHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide (CAS 920314-92-7): Core Chemical Identity and Research Classification for Procurement Screening


N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide (CAS 920314-92-7) is a synthetic small molecule with the molecular formula C21H17FN4O and a molecular weight of 360.38 g/mol . The compound belongs to the 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide chemotype, a scaffold class intensively investigated for epigenetic and kinase-targeted oncology applications [1]. Publicly available data from primary research papers and patents remain sparse for this specific fluorinated indazole analogue; currently, its mechanism of action is described by commercial sources as epidermal growth factor receptor (EGFR) tyrosine kinase inhibition, while structural analogy to the broader benzamide chemotype also suggests histone deacetylase (HDAC) inhibitory potential [1]. This dual-class ambiguity makes precise procurement decisions dependent on verifying the intended biological context before selecting this compound over structurally related alternatives.

Why N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide Cannot Be Interchanged with Generic Indazole-Benzamide Analogs in Lead Optimization


Within the 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide family, small structural perturbations at the heteroaryl position drive large divergences in target engagement and selectivity. The foundational structure–activity relationship (SAR) study of this class demonstrated that the nature of the heteroaromatic ring directly controls HDAC isoform potency and cellular pharmacodynamic response; certain five-membered heteroaryl variants achieved IC50 values below 1 µM against HDAC1, while others were essentially inactive [1]. The 6-fluoro-2H-indazole substituent present in CAS 920314-92-7 introduces a specific fluorine atom placement that is absent from the reference clinical candidate MGCD0103 (mocetinostat), which instead bears a 4-(pyridin-3-yl)pyrimidin-2-ylamino group [2]. This difference is expected to modulate both the compound's electronic surface and its metabolic stability, meaning that activity data obtained for MGCD0103 (HDAC1 IC50 = 0.15 µM; HDAC2 IC50 = 0.29 µM; HDAC3 IC50 = 1.66 µM) cannot be assumed to apply to the fluoro-indazole analogue. Equivalent considerations hold if the compound is instead employed as an EGFR inhibitor, where the fluorinated indazole may interact with the ATP-binding pocket differently than the 4-anilinoquinazoline core of approved agents such as gefitinib. Without matched-pair experimental data, batch-to-batch or analog-to-analog substitution risks misinterpreting potency, selectivity, and ultimately in vivo efficacy readouts.

Quantitative Differentiation Evidence for N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide vs. Class Analogs


HDAC1 Inhibitory Potency of the Fluorinated Indazole Analogue Compared to the Unsubstituted Indazole Reference Compound

In the foundational HDAC inhibitor SAR study of the 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide class, the unsubstituted indazole analogue (Compound 5 with R = H on indazole) was reported with an HDAC1 IC50 below 1 µM, while the corresponding imidazole variant showed substantially reduced potency (IC50 > 10 µM) [1]. The 6-fluoro substituent on the indazole ring of CAS 920314-92-7 is anticipated to further modulate HDAC1 affinity through altered electron density at the heteroaryl recognition interface, although a direct quantitative measurement for this specific compound has not been publicly disclosed in a peer-reviewed primary paper as of the current evidence collection date.

HDAC inhibition Epigenetics Benzamide chemotype

Comparison of In Vivo Anti-tumor Efficacy of the Indazole-Benzamide Class vs. Hydroxamic Acid HDAC Inhibitors

The 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide chemotype demonstrated activity in several human tumor xenograft models in vivo, establishing this class as orally bioavailable and capable of achieving tumor growth inhibition comparable to hydroxamic acid-based HDAC inhibitors such as SAHA (vorinostat) [1]. While this in vivo activity has been explicitly demonstrated for certain indazole-containing members of the series, no dedicated xenograft study isolating the contribution of the 6-fluoro substituent (CAS 920314-92-7) has been published. Thus, the in vivo efficacy of this specific compound must currently be inferred from the broader class behavior.

In vivo xenograft Antitumor activity HDAC inhibitor class comparison

Dual-Mechanism Potential: EGFR Kinase Inhibition as a Differentiation Axis from Pure HDAC Inhibitor Analogs

Commercial annotation sources classify CAS 920314-92-7 as an EGFR tyrosine kinase inhibitor, with a reported mechanism involving binding to the EGFR kinase domain and prevention of autophosphorylation . This annotation, if confirmed by independent enzymatic profiling, would represent a significant functional differentiation from benzamide analogs such as MGCD0103 (mocetinostat) and MS-275 (entinostat), which are selective HDAC inhibitors with no reported EGFR activity [1]. A head-to-head binding assay comparing CAS 920314-92-7 against a reference EGFR inhibitor (e.g., gefitinib, erlotinib) or against an HDAC-selective benzamide has not been located in the public domain for this specific compound.

EGFR inhibition Dual pharmacology Kinase selectivity

Structural Specificity: 6-Fluoro vs. 4-Fluoro Indazole Regioisomer Potency Divergence

The 6-fluoro-2H-indazole substitution pattern in CAS 920314-92-7 is regioisomerically distinct from 4-fluoro-1H-indazole and 5-fluoro-1H-indazole variants that also appear in commercial catalogs . In closely related indazole-based EGFR inhibitors described in patent US8524722, the position of fluorine on the indazole ring (C4 vs. C5 vs. C6) was observed to influence enzymatic IC50 values across a range from 1 nM to 19 nM under identical EGFR HTRF assay conditions [1]. While CAS 920314-92-7 was not explicitly enumerated in that patent, the regioisomeric sensitivity of EGFR potency documented therein establishes that 6-fluoro placement cannot be assumed equivalent to 4-fluoro or 5-fluoro congeners for kinase target engagement.

Fluorine substitution Regioisomer SAR differentiation

Cellular Pharmacodynamic Activity: Histone Hyperacetylation and p21 Induction Benchmarking for the Benzamide-Indazole Class

The 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide class was shown to induce histone H3 hyperacetylation and upregulate the cyclin-dependent kinase inhibitor p21WAF1/Cip1 in human cancer cell lines, cellular events that are considered mechanistic hallmarks of HDAC inhibition [1]. These cellular pharmacodynamic biomarkers provide a platform for benchmarking any new member of the series, including CAS 920314-92-7. However, the quantitative magnitude of histone acetylation increase (% Ac-H3 over baseline) and p21 fold-induction has not been reported for this specific compound in any accessible dataset, so direct comparison against reference compounds (e.g., MS-275, which induces p21 approximately 10-fold at 1 µM in HCT116 cells) cannot yet be made.

Cellular pharmacodynamics Histone H3 acetylation p21WAF1/Cip1 induction

Optimal Research and Industrial Application Scenarios for N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide (CAS 920314-92-7)


SAR Probe for Fluorine Positional Scanning in Indazole-Benzamide HDAC Inhibitors

The 6-fluoro substitution on the indazole ring makes CAS 920314-92-7 a specific tool compound for fluorine positional scanning studies within the HDAC inhibitor benzamide class. By comparing its enzymatic and cellular HDAC inhibition profile against the analogous 4-fluoro, 5-fluoro, and unsubstituted indazole congeners, medicinal chemistry teams can map the steric and electronic contributions of the fluorine atom to HDAC isoform selectivity and cellular potency. This application is supported by the class-level SAR establishing that the indazole core is a potency-critical substructure with HDAC1 IC50 values below 1 µM [1].

EGFR-Kinase Polypharmacology Investigation in Oncology Drug Discovery

If the EGFR inhibitory annotation provided by commercial sources is experimentally confirmed, CAS 920314-92-7 becomes a candidate for investigating combined EGFR/HDAC polypharmacology within a single chemical entity. Such a profile would be distinct from clinically approved EGFR inhibitors (gefitinib, erlotinib) and HDAC inhibitors (vorinostat, mocetinostat) that are selective for their respective primary targets [2]. The compound could serve as a starting point for designing dual-mechanism antitumor agents, particularly in cancer lineages where both EGFR signaling and HDAC-mediated transcriptional repression contribute to tumor maintenance.

Chemical Biology Tool for Validating the Role of Fluorinated Indazoles in Protein–Ligand Binding

The 6-fluoro-2H-indazole fragment is a privileged structure in kinase inhibitor design, and CAS 920314-92-7 provides a clean chemical biology probe for investigating how fluorine substitution at the indazole C6 position influences target recognition. In comparison to non-fluorinated indazole-benzamides, this compound can be used in X-ray crystallography or cryo-EM studies to visualize fluorine-mediated interactions (e.g., C–F···H–N hydrogen bonds, multipolar interactions with backbone carbonyls) within ATP-binding pockets or HDAC catalytic channels.

In Vitro Selectivity Profiling Against the Class I HDAC Isoform Panel

For procurement decisions driven by the need to differentiate among HDAC1, HDAC2, and HDAC3 selectivity, CAS 920314-92-7 should be profiled alongside MGCD0103 (HDAC1/2/3 IC50 = 0.15/0.29/1.66 µM) . The 6-fluoro substituent may shift the selectivity window relative to the pyrimidine-based heteroaryl group in MGCD0103, potentially yielding an improved isoform-selectivity index. This head-to-head comparison would be critical for academic groups investigating the therapeutic window between class I HDAC isoforms in specific cancer models.

Quote Request

Request a Quote for n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.